molecular formula C14H8ClF3N2O3 B5587358 2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B5587358
M. Wt: 344.67 g/mol
InChI Key: VNASRRRSTNMWGR-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide, also known as CF3-AMTB, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of neuroscience. It is a selective antagonist of a specific type of ion channel, called the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is involved in various physiological and pathological processes in the brain.

Scientific Research Applications

Glycosyltransferase-Catalyzed Sugar Nucleotide Synthesis

This compound has been utilized in the field of glycoscience, particularly in the synthesis of sugar nucleotides. Researchers have integrated the reversibility of glycosyltransferase-catalyzed reactions with artificial glycosyl donors to optimize glycosyltransferases for combinatorial sugar nucleotide synthesis . The compound serves as a glycoside donor, enabling the production of diverse sugar nucleotides, which are crucial for understanding the regulation and biosynthesis of glycosylated macromolecules and small molecules in biology or therapeutic development .

Nonlinear Optical (NLO) Material Research

In the realm of optoelectronics and photonics, the related compound 4-chloro-2-nitroaniline has been studied for its NLO properties. By extension, 2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide could be investigated for similar applications. NLO materials are significant in the design of devices for communication technologies, and this compound’s structural features may contribute to high molecular hyperpolarizability and macroscopic NLO response .

Drug Development

The trifluoromethyl group present in this compound is a common modification in pharmaceuticals to improve biological activity and metabolic stability. Its inclusion in drug molecules can enhance binding affinity and selectivity, making it a valuable moiety in the design of new therapeutic agents .

properties

IUPAC Name

2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O3/c15-11-7-8(20(22)23)5-6-9(11)13(21)19-12-4-2-1-3-10(12)14(16,17)18/h1-7H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNASRRRSTNMWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

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